molecular formula C15H15NO2 B1502137 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester CAS No. 885278-08-0

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B1502137
CAS No.: 885278-08-0
M. Wt: 241.28 g/mol
InChI Key: PVKYTSAWARCJBA-UHFFFAOYSA-N
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Description

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound features an amino group (-NH2) at the 2' position, a methyl group (-CH3) at the 3' position, and a carboxylic acid methyl ester (-COOCH3) at the 4' position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the coupling of two benzene rings. This can be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

  • Functional Group Modifications: Once the biphenyl core is formed, functional groups can be introduced or modified

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of biphenyl derivatives often involves continuous flow reactors and automated systems to ensure consistent quality and yield. These methods are optimized for efficiency and scalability.

  • Catalyst Optimization: The use of highly efficient catalysts and optimized reaction conditions is crucial for industrial-scale production. Catalysts such as palladium on carbon (Pd/C) are commonly used in cross-coupling reactions.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The nitro group can be reduced to form the corresponding amine.

  • Substitution: The carboxylic acid ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used for oxidation reactions.

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alcohols or amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro derivatives.

  • Reduction Products: Primary amines, secondary amines.

  • Substitution Products: Ester derivatives, amide derivatives.

Scientific Research Applications

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Biphenyl-4-carboxylic acid methyl ester: Lacks the amino and methyl groups.

  • 2'-Amino-biphenyl-4-carboxylic acid methyl ester: Lacks the methyl group.

  • 3-Methyl-biphenyl-4-carboxylic acid methyl ester: Lacks the amino group.

Uniqueness: 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 4-(2-aminophenyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-11(7-8-12(10)15(17)18-2)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYTSAWARCJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695832
Record name Methyl 2'-amino-3-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-08-0
Record name Methyl 2'-amino-3-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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